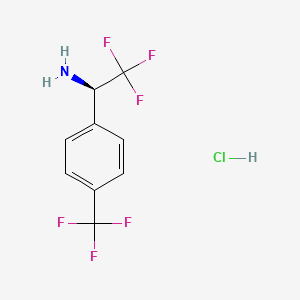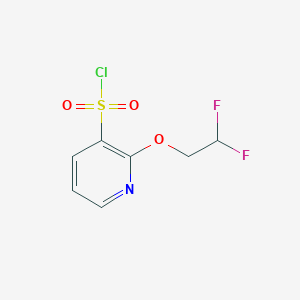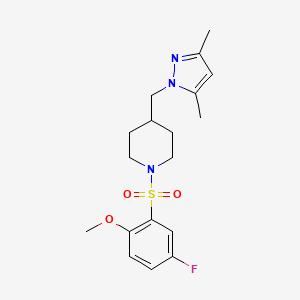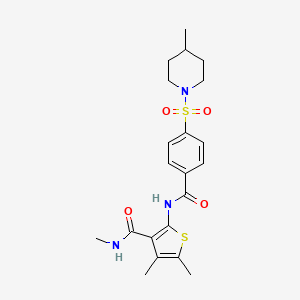
2-(4-溴苯基)四氢呋喃
概述
描述
2-(4-Bromophenyl)tetrahydrofuran is an organic compound with the molecular formula C10H11BrO It is a derivative of tetrahydrofuran, where a bromophenyl group is attached to the second carbon of the tetrahydrofuran ring
科学研究应用
2-(4-Bromophenyl)tetrahydrofuran has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active compounds
作用机制
Target of Action
The primary targets of 2-(4-Bromophenyl)tetrahydrofuran are currently unknown. This compound is a derivative of tetrahydrofuran, which is a common scaffold in many bioactive molecules . .
Mode of Action
It’s possible that the bromophenyl group could interact with biological targets, but without specific studies, it’s difficult to predict the exact interactions .
Pharmacokinetics
Therefore, its bioavailability and how these properties might impact its biological activity are currently unknown .
Result of Action
Without knowledge of its targets and mode of action, it’s difficult to predict its potential effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Without specific studies on 2-(4-bromophenyl)tetrahydrofuran, it’s challenging to predict how such factors might influence its activity .
生化分析
Biochemical Properties
2-(4-Bromophenyl)tetrahydrofuran plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between 2-(4-Bromophenyl)tetrahydrofuran and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, this compound has been shown to interact with other biomolecules such as glutathione, a key antioxidant in cellular defense mechanisms .
Cellular Effects
The effects of 2-(4-Bromophenyl)tetrahydrofuran on various types of cells and cellular processes are profound. In cancer research, it has been demonstrated that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase enzymes . Furthermore, 2-(4-Bromophenyl)tetrahydrofuran influences cell signaling pathways, particularly the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . The compound also affects gene expression by modulating the activity of transcription factors such as NF-κB, leading to changes in the expression of genes involved in inflammation and immune response .
Molecular Mechanism
At the molecular level, 2-(4-Bromophenyl)tetrahydrofuran exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . This compound also acts as an agonist or antagonist for various receptors, influencing signal transduction pathways . Additionally, 2-(4-Bromophenyl)tetrahydrofuran can induce changes in gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Bromophenyl)tetrahydrofuran have been observed to change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to 2-(4-Bromophenyl)tetrahydrofuran can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of 2-(4-Bromophenyl)tetrahydrofuran vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be used to study its therapeutic potential . At higher doses, 2-(4-Bromophenyl)tetrahydrofuran can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in cellular metabolism . It is essential to determine the optimal dosage to balance efficacy and safety in preclinical studies.
Metabolic Pathways
2-(4-Bromophenyl)tetrahydrofuran is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . The compound undergoes phase I and phase II metabolism, resulting in the formation of various metabolites that can be further conjugated and excreted from the body . The interaction of 2-(4-Bromophenyl)tetrahydrofuran with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(4-Bromophenyl)tetrahydrofuran within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, 2-(4-Bromophenyl)tetrahydrofuran can bind to plasma proteins, affecting its distribution and bioavailability in different tissues . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(4-Bromophenyl)tetrahydrofuran is critical for its activity and function. The compound has been found to localize in the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism . Additionally, 2-(4-Bromophenyl)tetrahydrofuran can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)tetrahydrofuran typically involves the reaction of 4-bromobenzyl alcohol with tetrahydrofuran in the presence of a strong acid catalyst. One common method involves the use of sulfuric acid as a catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial Production Methods
Industrial production of 2-(4-Bromophenyl)tetrahydrofuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative catalysts and solvents may be explored to improve the efficiency and sustainability of the process.
化学反应分析
Types of Reactions
2-(4-Bromophenyl)tetrahydrofuran can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The tetrahydrofuran ring can be oxidized to form lactones or other oxygen-containing functional groups.
Reduction Reactions: The bromophenyl group can be reduced to form phenyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are often used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include lactones and other oxidized derivatives.
Reduction Reactions: Products include phenyl derivatives and reduced tetrahydrofuran rings.
相似化合物的比较
Similar Compounds
2-(4-Bromophenyl)furan: Similar structure but with a furan ring instead of tetrahydrofuran.
2-(4-Bromophenyl)pyran: Similar structure but with a pyran ring.
4-Bromophenyl derivatives: Various compounds with the 4-bromophenyl group attached to different functional groups.
Uniqueness
2-(4-Bromophenyl)tetrahydrofuran is unique due to the presence of both the bromophenyl group and the tetrahydrofuran ring. This combination imparts specific chemical and physical properties that can be advantageous in certain applications. For example, the tetrahydrofuran ring can enhance the compound’s solubility and stability, while the bromophenyl group can provide sites for further functionalization .
属性
IUPAC Name |
2-(4-bromophenyl)oxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJWSBTVHIGHIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194725-15-0 | |
| Record name | 2-(4-bromophenyl)oxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2-Fluorophenoxy)acetyl]-N-(1H-indazol-6-YL)azetidine-3-carboxamide](/img/structure/B2560214.png)



![2-(4-bromophenyl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2560221.png)
![N-[(furan-2-yl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2560223.png)
![4-[(4-Phenoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2560225.png)
![1-(3,4-dimethoxyphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2560227.png)


![methyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate](/img/structure/B2560231.png)
![2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide](/img/structure/B2560233.png)
![5-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;trihydrochloride](/img/structure/B2560235.png)
